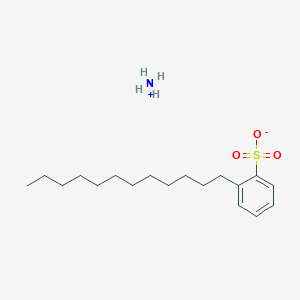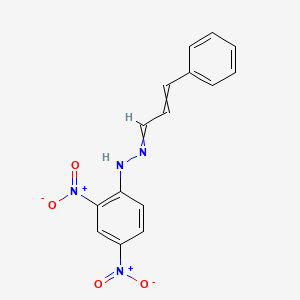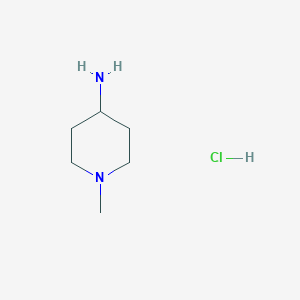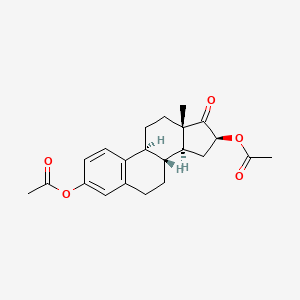
tetrairon nitride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrairon nitride is a compound that belongs to the family of iron nitrides, which are known for their unique magnetic and electronic properties. This compound has garnered significant interest due to its potential applications in various fields, including catalysis, magnetic materials, and energy storage. This compound is characterized by its high nitrogen content and the presence of multiple iron atoms, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrairon nitride can be synthesized using various methods, including chemical vapor deposition (CVD) and physical vapor deposition (PVD). One common approach involves the reaction of iron precursors with nitrogen-containing gases at high temperatures. For instance, the reaction of iron pentacarbonyl with ammonia gas at elevated temperatures can yield this compound. Another method involves the use of molecular tetrairon nitrido clusters as precursors, which can be converted to this compound films through thermal decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature furnaces and controlled atmospheres to ensure the proper formation of the compound. Techniques such as reactive sputtering, where iron targets are bombarded with nitrogen ions, are also employed to produce thin films of this compound .
Chemical Reactions Analysis
Types of Reactions: Tetrairon nitride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen and iron atoms, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of iron oxides and nitrogen oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents, resulting in the formation of iron and ammonia.
Major Products: The major products formed from these reactions include iron oxides, ammonia, and various iron halides, depending on the specific reagents and conditions used .
Scientific Research Applications
Tetrairon nitride has a wide range of scientific research applications due to its unique properties:
Magnetic Materials: The compound’s magnetic properties make it suitable for use in high-density magnetic recording and spintronic devices.
Energy Storage: this compound is explored for its potential use in energy storage devices, such as lithium-ion batteries and supercapacitors.
Biomedical Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and magnetic resonance imaging (MRI) contrast agents.
Mechanism of Action
The mechanism of action of tetrairon nitride involves its interaction with various molecular targets and pathways. In catalysis, the compound facilitates the activation and conversion of nitrogen-containing molecules through its iron and nitrogen atoms. The presence of multiple iron atoms allows for efficient electron transfer and bond formation, which are crucial for catalytic processes . In magnetic applications, the compound’s unique magnetic properties are attributed to the alignment of iron atoms and the interaction between iron and nitrogen atoms .
Comparison with Similar Compounds
Tetra cobalt nitride: Similar to tetrairon nitride, tetra cobalt nitride exhibits unique magnetic properties and is used in magnetic materials and catalysis.
Molybdenum nitride: Molybdenum nitride is another transition metal nitride with applications in catalysis and energy storage.
Uniqueness: this compound stands out due to its higher magnetic moment and spin-polarization ratio compared to other iron nitrides. Its unique combination of iron and nitrogen atoms allows for versatile applications in catalysis, magnetic materials, and energy storage .
Properties
CAS No. |
12023-64-2 |
|---|---|
Molecular Formula |
Fe4N4 |
Molecular Weight |
279.4068 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)

